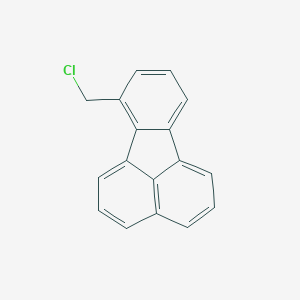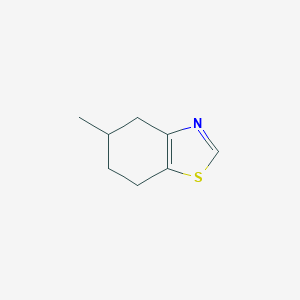
Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- is a heterocyclic organic compound with the chemical formula C8H11NS. It is a pale yellow liquid with a pungent odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It may also act as a radical scavenger, protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, it has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- in lab experiments is its ability to form stable complexes with metal ions, making it useful for the detection and analysis of metal ions. However, one limitation is its pungent odor, which can be unpleasant and may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the use of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-. One area of research is in the development of new metal chelating agents for the treatment of metal toxicity. Another area of research is in the development of new anticancer agents based on the structure of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-. Additionally, there is potential for the use of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- in the development of new materials with specific properties, such as corrosion resistance or fluorescence.
Métodos De Síntesis
Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- can be synthesized by the reaction of 2-mercaptobenzoic acid with methylcyclohexanone in the presence of a catalyst. The reaction takes place in methanol and is carried out under reflux conditions for several hours. The product is then purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor for steel, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other heterocyclic compounds.
Propiedades
Número CAS |
104468-46-4 |
|---|---|
Nombre del producto |
Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- |
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H11NS/c1-6-2-3-8-7(4-6)9-5-10-8/h5-6H,2-4H2,1H3 |
Clave InChI |
GGNURLLSHTXXQK-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)N=CS2 |
SMILES canónico |
CC1CCC2=C(C1)N=CS2 |
Sinónimos |
Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



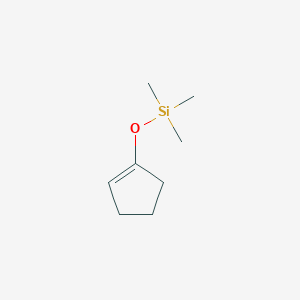

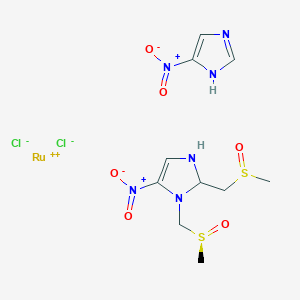
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

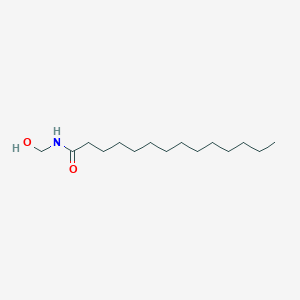
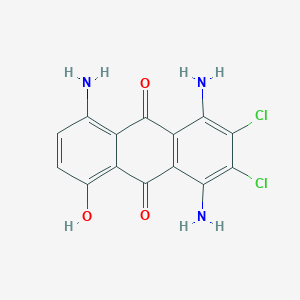
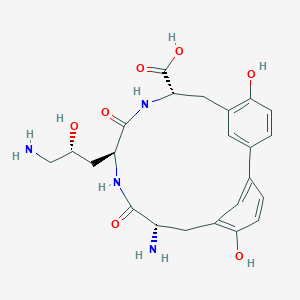
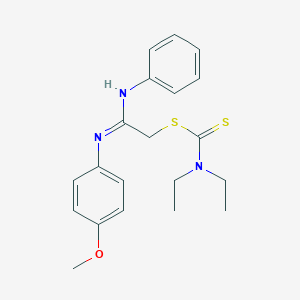
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
